molecular formula C12H7Cl2N3O3 B8800257 4-chloro-N-(5-chloropyridin-2-yl)-3-nitrobenzamide

4-chloro-N-(5-chloropyridin-2-yl)-3-nitrobenzamide

Cat. No. B8800257
M. Wt: 312.10 g/mol
InChI Key: MUYWSJSVVYUOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-chloropyridin-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C12H7Cl2N3O3 and its molecular weight is 312.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(5-chloropyridin-2-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(5-chloropyridin-2-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-N-(5-chloropyridin-2-yl)-3-nitrobenzamide

Molecular Formula

C12H7Cl2N3O3

Molecular Weight

312.10 g/mol

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C12H7Cl2N3O3/c13-8-2-4-11(15-6-8)16-12(18)7-1-3-9(14)10(5-7)17(19)20/h1-6H,(H,15,16,18)

InChI Key

MUYWSJSVVYUOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-nitrobenzoyl chloride (1.00 g, 4.99 mmol) in dry methylene chloride (20 mL) under a nitrogen atmosphere was treated with 2-amino-5-chloropyridine (643 mg, 4.99 mmol) and N,N-diisopropylethylamine (1.05 mL, 6.00 mmol), and the resulting mixture stirred at room temperature for 18 hours. The solvent was removed by rotary evaporation in vacuo, the residue taken up in ethyl acetate (100 mL), and washed with saturated aqueous sodium bicarbonate (50 mL), water (2×50 mL), and brine (50 mL). The organic extract was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Trituration with 5% ethyl acetate/methylene chloride afforded the title compound as a dark yellow solid (660 mg, 42%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
42%

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